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An In-Depth Technical Guide to 3-(Fluoromethyl)azetidine hydrochloride (CAS: 1642298-59-

6) for Advanced Research and Development

Section 1: Executive Summary and Core Concepts
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a

privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a rigid,

three-dimensional geometry that offers significant advantages over more common saturated

heterocycles like pyrrolidine or piperidine.[1] This structural rigidity can enhance binding affinity

to biological targets and improve physicochemical properties such as aqueous solubility. When

functionalized with fluorine, as in 3-(Fluoromethyl)azetidine hydrochloride, these benefits

are amplified. The fluoromethyl group is a bioisostere for a hydroxyl or methyl group but can

significantly enhance metabolic stability and modulate basicity (pKa) of the azetidine nitrogen,

making it a highly sought-after building block in drug discovery.[3]

This guide provides a comprehensive technical overview of 3-(Fluoromethyl)azetidine
hydrochloride, identified by CAS Number 1642298-59-6.[4][5] We will delve into its

physicochemical properties, present a representative synthetic strategy with detailed protocols,

discuss its critical applications in pharmaceutical development, and outline essential safety and

handling procedures. The objective is to equip researchers, medicinal chemists, and drug

development professionals with the foundational knowledge and practical insights required to

effectively utilize this valuable synthetic intermediate.
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Section 2: Physicochemical Properties and
Structural Analysis
The unique characteristics of 3-(Fluoromethyl)azetidine hydrochloride stem from its distinct

molecular architecture. The strained four-membered ring provides a well-defined

conformational arrangement, while the electron-withdrawing nature of the fluoromethyl group

influences the molecule's electronic properties and potential for hydrogen bonding.

Table 1: Core Physicochemical and Identification Data

Property Value Source(s)

CAS Number 1642298-59-6 [4]

Molecular Formula C₄H₉ClFN [4][5]

Molecular Weight 125.57 g/mol [4][5]

Boiling Point 93.9 ± 5.0 °C at 760 mmHg [4]

Density 1.0 ± 0.1 g/cm³ [4]

Polar Surface Area 12 Å² [4]

H-Bond Acceptors 1 [4]

H-Bond Donors 1 [4]

| Freely Rotating Bonds| 1 |[4] |

Caption: Chemical structure of 3-(Fluoromethyl)azetidine hydrochloride.

Section 3: Synthesis, Purification, and
Characterization
The synthesis of functionalized azetidines is a non-trivial endeavor due to the inherent ring

strain.[1] Methodologies often require carefully chosen protecting groups and activation

strategies. While the exact proprietary synthesis for this specific compound is not publicly
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detailed, a representative and logical pathway can be constructed based on established

organofluorine chemistry and azetidine synthesis literature.[6]

The core strategy involves constructing a protected 3-hydroxyazetidine intermediate, followed

by a fluorination step, deprotection, and final salt formation. The choice of a nitrogen protecting

group (e.g., Boc or Benzyl) is critical; it must be stable to the fluorination conditions yet readily

cleavable in a later step.
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Caption: Generalized workflow for the synthesis of 3-(Fluoromethyl)azetidine HCl.

Representative Experimental Protocol: Synthesis
This protocol is a representative example based on common synthetic routes for analogous

compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Fluorination of N-Boc-3-hydroxyazetidine.

Rationale: The hydroxyl group at the 3-position is a convenient handle for introducing the

fluorine atom via nucleophilic substitution. A common and effective fluorinating agent for

this transformation is diethylaminosulfur trifluoride (DAST) or its safer analogues. The Boc

(tert-butyloxycarbonyl) group is chosen for its stability under these conditions.

Procedure: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous

dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add DAST (1.2

eq.). Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by TLC or LC-MS.

Step 2: Work-up and Isolation of Protected Intermediate.
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Rationale: The reaction must be carefully quenched to neutralize the acidic byproducts

and remove excess reagent.

Procedure: Slowly pour the reaction mixture into a saturated aqueous solution of sodium

bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield crude N-Boc-3-(fluoromethyl)azetidine.

Step 3: Deprotection and Hydrochloride Salt Formation.

Rationale: The Boc group is readily cleaved under acidic conditions. Introducing

hydrochloric acid at this stage serves the dual purpose of deprotection and formation of

the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to

handle and purify than the free base.

Procedure: Dissolve the crude intermediate from Step 2 in a minimal amount of methanol

or diethyl ether. Add a solution of 4M HCl in 1,4-dioxane (1.5-2.0 eq.) dropwise with

stirring. A precipitate will typically form. Continue stirring for 2-4 hours at room

temperature.

Step 4: Purification.

Rationale: Recrystallization is an effective method for purifying the final salt, removing any

remaining impurities from the reaction sequence.

Procedure: Collect the solid precipitate by filtration. Wash the solid with cold diethyl ether

to remove non-polar impurities. Recrystallize the crude product from a suitable solvent

system (e.g., methanol/ethyl acetate or ethanol/ether) to yield pure 3-
(Fluoromethyl)azetidine hydrochloride as a white to off-white solid.

Characterization
The identity and purity of the final compound must be confirmed through a suite of analytical

techniques. Commercial suppliers often provide access to this data.[7]

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural

elucidation, confirming the presence and connectivity of the azetidine ring and the
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fluoromethyl group.

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the

elemental composition.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final

product.

Section 4: Applications in Drug Discovery and
Development
The incorporation of the 3-(fluoromethyl)azetidine moiety is a strategic decision in drug design,

aimed at leveraging the unique properties of both the azetidine core and the fluoromethyl

substituent.
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Caption: Role of the 3-(Fluoromethyl)azetidine scaffold in drug discovery.

As a Bioisostere and Pharmacophore Element: The azetidine ring serves as a valuable

replacement for other cyclic systems, offering a novel vector in chemical space for lead

optimization. Its rigid structure helps lock in favorable conformations for receptor binding.

Enhancing Metabolic Stability: Fluorine's high electronegativity strengthens the C-F bond,

making the fluoromethyl group resistant to metabolic oxidation by cytochrome P450

enzymes. This can significantly prolong the half-life of a drug candidate.

Modulating Physicochemical Properties: The azetidine nitrogen's basicity is attenuated by

the proximal fluoromethyl group, which can be crucial for optimizing cell permeability,

reducing off-target effects (e.g., hERG channel affinity), and improving oral bioavailability.

Specific Therapeutic Areas:

Antibacterial Agents: Azetidine derivatives have been incorporated into quinolone

antibiotics, with some demonstrating enhanced activity against resistant strains like

MRSA.[2][4]

Diabetes and Metabolic Disorders: Azetidine-based compounds have been investigated as

potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2

diabetes.[4]

Medical Imaging: The introduction of fluorine makes this scaffold suitable for developing

¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging, particularly for

targets within the central nervous system like nicotinic acetylcholine receptors.[4]

Section 5: Safety, Handling, and Storage
Proper handling of 3-(Fluoromethyl)azetidine hydrochloride is essential to ensure laboratory

safety. The compound is classified with the GHS07 pictogram, indicating it can cause skin and

eye irritation.[4]

Table 2: GHS Hazard and Precautionary Information
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Category Code Description Source

Pictogram GHS07 Exclamation Mark [4]

Signal Word Warning [4]

Hazard Statements H315 Causes skin irritation. [4]

H319
Causes serious eye

irritation.
[4]

Precautionary -

Prevention
P264

Wash hands

thoroughly after

handling.

[4]

P280

Wear protective

gloves/eye

protection/face

protection.

[4][8]

Precautionary -

Response
P302+P352

IF ON SKIN: Wash

with plenty of water.
[4]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[4]

P332+P313

If skin irritation occurs:

Get medical

advice/attention.

[4]

| | P337+P313 | If eye irritation persists: Get medical advice/attention. |[4] |

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]
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Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[8]

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[8]

Storage
Conditions: For long-term stability, store in a tightly sealed container in a cool, dry, and well-

ventilated place. Some suppliers recommend storage at -20°C.

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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